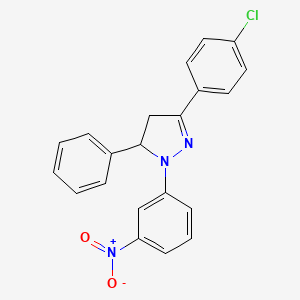

3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-(3-nitrophenyl)-3-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2/c22-17-11-9-15(10-12-17)20-14-21(16-5-2-1-3-6-16)24(23-20)18-7-4-8-19(13-18)25(26)27/h1-13,21H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLAILFZUVIZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting properties such as anti-inflammatory, antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : Pyrazole ring

- Substituents :

- 4-Chlorophenyl group at position 3

- 3-Nitrophenyl group at position 1

- Phenyl group at position 5

Antioxidant Properties

Research indicates that derivatives of pyrazole, including the compound , exhibit significant antioxidant properties . Molecular docking studies suggest that these compounds can effectively scavenge free radicals and reduce oxidative stress in biological systems .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory activities. The presence of nitro groups enhances the electrophilic nature of the compound, facilitating interactions with inflammatory mediators . In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. For instance, compounds structurally related to 3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole have shown promising results against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for active derivatives against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The anticancer properties of pyrazole derivatives are another area of interest. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including those with similar substituents to our compound. The study utilized methods such as time-kill assays and biofilm formation inhibition tests. Results indicated that certain derivatives exhibited significant bactericidal activity against resistant strains .

Study on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit nitric oxide production in macrophages. The results demonstrated that compounds with nitro substituents had enhanced inhibitory effects compared to their counterparts .

Data Tables

| Property | Observation |

|---|---|

| Antioxidant Activity | Significant scavenging ability |

| Anti-inflammatory Activity | Inhibition of cytokine production |

| MIC Against S. aureus | 0.22 - 0.25 μg/mL |

| Apoptosis Induction | Enhanced in cancer cell lines |

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazoline Derivatives

Substituent Effects on Molecular Conformation

The dihedral angles between the pyrazole ring and substituted aryl groups are critical for molecular planarity and intermolecular interactions. Key comparisons include:

Key Observations :

- Compounds with smaller dihedral angles (e.g., 4.89° in compound 3 ) exhibit enhanced planarity, which correlates with improved π-π stacking in crystal structures.

Bond Lengths and Ring Puckering

Bond lengths within the pyrazole ring and adjacent substituents influence stability:

| Compound | C3–N1 (Å) | N1–N2 (Å) | C5–C4 (Å) | Puckering Amplitude (Å) | Source |

|---|---|---|---|---|---|

| Target Compound | — | — | — | — | — |

| 5d () | 1.377 | 1.366 | 1.504 | Not reported | |

| Compound 9 | 1.384 | 1.373 | 1.507 | 0.078 (max deviation) |

Key Observations :

Key Observations :

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine derivatives. Key steps include:

- Chalcone precursor preparation : Reaction of substituted acetophenones with aromatic aldehydes under basic conditions (e.g., NaOH/ethanol) to form α,β-unsaturated ketones.

- Pyrazoline formation : Treatment of the chalcone with hydrazine hydrate or substituted phenylhydrazines in acetic acid under reflux (4–6 hours). Optimization involves adjusting stoichiometry, temperature (80–100°C), and acid concentration to improve yield .

- Example : For analogs, glacial acetic acid and phenylhydrazine (0.005 mol) reacted with chalcone precursors at 80°C for 4 hours, yielding 61–80% after recrystallization .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- Spectroscopy :

- NMR : and NMR in CDCl or DMSO-d to confirm substituent positions and diastereotopic protons in the dihydropyrazole ring.

- IR : Stretching frequencies for C=O (1650–1700 cm) and N–H (3200–3400 cm) bonds.

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software for refinement. For example, SHELXL refined structures with R-factors < 0.06, resolving bond lengths (1.45–1.50 Å for C–N) and dihedral angles (5–15° deviations from planarity) .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions with biological targets like carbonic anhydrases or viral proteases?

Answer:

- Target selection : Prioritize enzymes with known pyrazoline interactions (e.g., carbonic anhydrase isoforms CAH1/CAH2 or SARS-CoV-2 main protease).

- Methodology :

- Prepare ligand structures using Gaussian for DFT-optimized geometries.

- Use AutoDock Vina or GOLD for docking, with grid boxes centered on active sites (e.g., Zn in CAH1).

- Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability.

- Example : Analogous trifluoromethyl-pyrazoles showed binding affinities (ΔG = −8.5 kcal/mol) to CAH1 via hydrophobic interactions with Val-121 and His-94 .

Q. What methodologies analyze puckering conformations in the dihydropyrazole ring, and how do they impact bioactivity?

Answer:

- Puckering analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity. For 5-membered rings, parameters include:

- Amplitude (q) : 0.2–0.5 Å for moderate puckering.

- Phase angle (φ) : Determines pseudorotation pathways (e.g., envelope vs. twist conformers).

- Impact on bioactivity : Planar conformers enhance π-stacking with aromatic residues (e.g., Phe-140 in COX-2), while puckered forms may improve steric complementarity in hydrophobic pockets .

Q. How should researchers resolve contradictions in biological activity data across pyrazoline derivatives?

Answer:

- Systematic SAR studies : Compare substituent effects using:

- Electron-withdrawing groups (EWGs) : Nitro (-NO) at C1 enhances antibacterial activity (MIC = 12.5 µg/mL against S. aureus) but reduces solubility.

- Hydrophobic groups : Chlorophenyl at C3 improves antifungal activity (IC = 8.2 µM) via membrane penetration.

- Data normalization : Control for assay conditions (e.g., broth microdilution vs. agar diffusion) and cell lines. For example, discrepancies in IC values (2–20 µM) for COX-2 inhibition may arise from varying enzyme sources .

Methodological Tables

Q. Table 1: Comparative Synthetic Yields Under Varied Conditions

| Precursor | Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl chalcone | Phenylhydrazine | 80 | 61 | |

| 3-Nitrophenyl chalcone | Hydrazine hydrate | 100 | 80 |

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Å/°) | Biological Relevance | Reference |

|---|---|---|---|

| C–N bond length | 1.48 ± 0.02 | Enzyme active site binding | |

| Dihedral angle (C3–C4) | 12.5° | Conformational flexibility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.